molecular formula C13H18O B14009966 2-Cyclohexylanisole CAS No. 2206-48-6

2-Cyclohexylanisole

Cat. No.: B14009966
CAS No.: 2206-48-6
M. Wt: 190.28 g/mol
InChI Key: CMMWEZJMZPQGJL-UHFFFAOYSA-N
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Description

2-Cyclohexylanisole, also known as 1-Cyclohexyl-2-methoxybenzene, is an organic compound with the molecular formula C13H18O. It is a derivative of anisole where the methoxy group is substituted at the ortho position with a cyclohexyl group. This compound is known for its applications in various fields, including perfumery and as a precursor in the synthesis of other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylanisole can be synthesized through the alkylation of anisole with cyclohexene. This reaction is typically carried out in the presence of solid acid catalysts such as cesium-modified heteropoly acid on K-10 acidic montmorillonite clay. The reaction conditions include a temperature of around 105°C and a reaction time of approximately 3 hours, resulting in a high conversion rate of cyclohexene to this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylanisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to cyclohexylmethoxybenzene.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Scientific Research Applications

2-Cyclohexylanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylanisole involves its interaction with various molecular targets and pathways. For instance, in catalytic hydrodeoxygenation, it undergoes hydrogenolysis and demethoxylation, leading to the formation of cyclohexane carbocations. These carbocations can further react to form condensed-ring products or cycloalkanes. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .

Comparison with Similar Compounds

    Anisole: 2-Cyclohexylanisole is structurally similar to anisole but with a cyclohexyl group substitution.

    Cyclohexanol: Both compounds contain a cyclohexyl group, but this compound has an additional methoxy group on the benzene ring.

    Cyclohexylbenzene: Similar in structure but lacks the methoxy group present in this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of aromatic and cyclohexyl groups makes it valuable in various chemical reactions and applications .

Properties

CAS No.

2206-48-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-cyclohexyl-2-methoxybenzene

InChI

InChI=1S/C13H18O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

CMMWEZJMZPQGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCCC2

Origin of Product

United States

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